

Spectroscopic data (NMR, IR, MS) of Methyl N,N-dibenzyl-L-phenylalaninate

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Compound of Interest

Compound Name: *Methyl N,N-dibenzyl-L-phenylalaninate*

Cat. No.: B061362

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Technical Guide: Spectroscopic and Synthetic Overview of **Methyl N,N-dibenzyl-L-phenylalaninate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **Methyl N,N-dibenzyl-L-phenylalaninate**, a derivative of the amino acid L-phenylalanine. Due to the limited availability of experimental spectroscopic data in the public domain, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a detailed, plausible experimental protocol for its synthesis and purification is provided, along with a logical workflow for its preparation and subsequent analysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be interested in this compound or its analogs.

Predicted Spectroscopic Data

While experimental spectra for **Methyl N,N-dibenzyl-L-phenylalaninate** (CAS No: 184774-09-2) are not readily available in published literature, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.20-7.40	m	15H	Aromatic protons (3 x C_6H_5)
~3.80	d ($J \approx 13.5$ Hz)	2H	N- CH_2 -Ph (diastereotopic)
~3.70	s	3H	- OCH_3
~3.60	d ($J \approx 13.5$ Hz)	2H	N- CH_2 -Ph (diastereotopic)
~3.50	t ($J \approx 7.5$ Hz)	1H	α -CH
~3.10	dd ($J \approx 14.0, 7.5$ Hz)	1H	β - CH_2 (diastereotopic)
~2.90	dd ($J \approx 14.0, 7.5$ Hz)	1H	β - CH_2 (diastereotopic)

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (ppm)	Assignment
~173.0	C=O (ester)
~139.0	Quaternary aromatic C (N-CH ₂ -C ₆ H ₅)
~137.0	Quaternary aromatic C (β-CH ₂ -C ₆ H ₅)
~129.0	Aromatic CH
~128.5	Aromatic CH
~127.0	Aromatic CH
~63.0	α-CH
~54.0	N-CH ₂ -Ph
~51.5	-OCH ₃
~35.0	β-CH ₂

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1740	Strong	C=O stretch (ester)
~1600, 1495, 1450	Medium-Weak	Aromatic C=C stretch
~1160	Strong	C-O stretch (ester)
~740, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Possible Fragment
359	Moderate	$[M]^+$ (Molecular Ion)
300	High	$[M - \text{COOCH}_3]^+$
268	Moderate	$[M - \text{CH}_2\text{C}_6\text{H}_5]^+$
180	High	$[\text{CH}(\text{C}_6\text{H}_5)\text{CH}_2\text{COOCH}_3]^+$
91	Very High	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Experimental Protocols

The following is a detailed, plausible methodology for the synthesis and characterization of **Methyl N,N-dibenzyl-L-phenylalaninate**.

Synthesis of Methyl N,N-dibenzyl-L-phenylalaninate

Materials:

- Methyl L-phenylalaninate hydrochloride
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane

- Ethyl acetate

Procedure:

- To a solution of Methyl L-phenylalaninate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
- To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **Methyl N,N-dibenzyl-L-phenylalaninate**.

Spectroscopic Characterization

^1H and ^{13}C NMR Spectroscopy:

- Dissolve a sample of the purified product in deuterated chloroform (CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz NMR spectrometer.
- Process the data, referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of the purified product as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS):

- Analyze the purified product using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Visualization of Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis of **Methyl N,N-dibenzyl-L-phenylalaninate**.

Synthesis and Analysis Workflow

Disclaimer: The spectroscopic data presented in this document are predicted and have not been experimentally verified from public sources. They are provided for informational and research guidance purposes only. Experimental verification is recommended.

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of Methyl N,N-dibenzyl-L-phenylalaninate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b061362#spectroscopic-data-nmr-ir-ms-of-methyl-n-n-dibenzyl-l-phenylalaninate\]](https://www.benchchem.com/product/b061362#spectroscopic-data-nmr-ir-ms-of-methyl-n-n-dibenzyl-l-phenylalaninate)

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